
BOS-172722
Vue d'ensemble
Description
This compound is a pyrido[3,4-d]pyrimidine monopolar spindle 1 (MPS1) inhibitor . It has been identified as a Phase 1 clinical candidate with the name BOS172722 . The introduction of a methyl group curbs its metabolism .
Synthesis Analysis
The synthesis of this compound involves the formylation of anilines . A solution of aniline in formic acid was heated to 100 °C for 1.5 hours . The reaction mixture was then concentrated in vacuo .Applications De Recherche Scientifique
Traitement du cancer : Inhibition mitotique
BOS-172722 fonctionne comme un agent antimitotique de deuxième génération {svg_1}. Il cible le point de contrôle mitotique pour empêcher les cellules cancéreuses de terminer la division cellulaire, induisant ainsi la mort cellulaire. Ce composé a montré un potentiel prometteur dans les études précliniques pour sa capacité à inhiber la kinase Mps1 avec une CI50 de 11 nM, suggérant des effets inhibiteurs puissants sur la prolifération des cellules cancéreuses {svg_2}.
Thérapie combinée : Effets synergiques
En combinaison avec le Paclitaxel, un médicament de chimiothérapie bien connu, this compound a démontré des effets synergiques dans le traitement des lignées cellulaires du cancer du sein triple négatif (TNBC) {svg_3}. Cela suggère que this compound pourrait améliorer l'efficacité des agents de chimiothérapie existants, conduisant potentiellement à des protocoles de traitement du cancer plus efficaces {svg_4}.
Essais cliniques : Sécurité et efficacité
This compound a été évalué dans des essais cliniques pour évaluer sa sécurité et sa tolérance en monothérapie et en association avec le Paclitaxel pour les tumeurs malignes non hématologiques avancées {svg_5}. Ces études visent à établir la dose maximale tolérée et la dose recommandée de phase 2, qui sont des étapes cruciales dans le développement de nouvelles thérapies anticancéreuses {svg_6}.
Thérapie ciblée : Point de contrôle de l'assemblage du fuseau
Le rôle du composé dans le ciblage de la kinase point de contrôle de l'assemblage du fuseau (SAC) MPS1 en fait un outil précieux pour étudier le rôle du SAC dans la division cellulaire et son potentiel en tant que cible thérapeutique {svg_7}. En inhibant MPS1, this compound peut induire une sensibilisation à la mort dans les lignées cellulaires cancéreuses hautement prolifératives, en particulier le TNBC {svg_8}.
Développement de médicaments : Stratégies antimitotiques
This compound contribue au développement de nouvelles stratégies antimitotiques. En offrant une alternative aux agents classiques ciblant les microtubules, il ouvre de nouvelles voies pour le développement de médicaments visant à surmonter les problèmes de résistance et de toxicité associés aux traitements actuels {svg_9}.
Outil de recherche : Analyse du cycle cellulaire
En tant qu'inhibiteur puissant de Mps1, this compound sert d'outil de recherche pour les scientifiques étudiant le cycle cellulaire. Il permet d'explorer les subtilités du point de contrôle mitotique et d'identifier d'autres cibles médicamenteuses potentielles dans les voies de régulation du cycle cellulaire {svg_10}.
Études pharmacologiques : Optimisation des doses
Les études pharmacologiques en cours impliquant this compound sont cruciales pour déterminer les schémas de dosage optimaux et les combinaisons avec d'autres médicaments. Ces études aident à comprendre la pharmacodynamique et la pharmacokinetique du composé, qui sont essentielles pour son application réussie en thérapie {svg_11}.
Biologie moléculaire : Inhibition des kinases
La capacité de this compound à inhiber sélectivement la kinase MPS1 fournit un modèle pour étudier l'inhibition des kinases au niveau moléculaire. Cela peut conduire à des informations sur la conception d'inhibiteurs de kinases plus sélectifs et plus puissants pour diverses applications thérapeutiques {svg_12}.
Mécanisme D'action
Target of Action
BOS-172722 is a novel and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .
Mode of Action
this compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors .
Biochemical Pathways
Mps1 acts during mitosis (cell division) and plays a pivotal role in the spindle assembly checkpoint (SAC), which monitors the correct bipolar attachment and tension of microtubules . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur . The inhibition of Mps1 by this compound compromises this checkpoint, leading to increased chromosome missegregation errors .
Pharmacokinetics
It is known that this compound is orally bioavailable .
Result of Action
The inhibition of Mps1 by this compound leads to accelerated cell division with increased missegregation errors, ultimately reducing the viability of malignant cells . In highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised SAC activity, this compound treatment alone induces significant sensitization to death .
Action Environment
The efficacy of this compound can be influenced by the tumor environment. For instance, it has shown strong synergistic effects in combination with Paclitaxel in TNBC cell lines . In in vivo pharmacodynamic experiments, this compound potently inhibits the SAC induced by Paclitaxel in human tumor xenograft models of TNBC .
Analyse Biochimique
Biochemical Properties
BOS-172722 plays a significant role in biochemical reactions, particularly in the spindle assembly checkpoint (SAC) pathway. It interacts with the MPS1 kinase, a pivotal protein of the SAC . The SAC monitors the correct bipolar attachment and tension of microtubules (MT). When all MTs have been properly attached to the kinetochores, the cells enter anaphase .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly in highly proliferative triple-negative breast cancer (TNBC) cell lines with compromised spindle assembly checkpoint activity . It induces significant sensitization to death in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MPS1 kinase. It inhibits the MPS1 kinase, which is vital for the recruitment of kinetochore components, namely, a complex of MAD2 and MAD1, to unattached kinetochores .
Temporal Effects in Laboratory Settings
In in vivo pharmacodynamic experiments, this compound potently inhibits the spindle assembly checkpoint induced by paclitaxel in human tumor xenograft models of TNBC .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown excellent pharmacokinetic properties in mice, rats, and dogs .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the spindle assembly checkpoint (SAC) pathway .
Propriétés
IUPAC Name |
8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLRDAOCLITOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors. It acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells. Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur. BOS172722 binds to Mps1, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells. | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1578245-44-9 | |
| Record name | BOS172722 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the mechanism of action of BOS172722 and how does this impact cancer cells?
A: BOS172722 (N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine) is a highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [, ] This kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis. The SAC ensures proper chromosome segregation by delaying cell cycle progression until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, BOS172722 disrupts the SAC, leading to premature mitotic exit and ultimately, cell death. [, ] This effect is particularly pronounced in rapidly dividing cells like those found in triple-negative breast cancer (TNBC). []
Q2: Why is BOS172722 considered a promising therapeutic agent for TNBC?
A: Preclinical studies have demonstrated that BOS172722 exhibits significant antitumor activity against TNBC, both alone and in combination with the chemotherapeutic agent paclitaxel. [] TNBC cells often display a heightened sensitivity to MPS1 inhibition due to their high proliferation rate and potential for compromised spindle assembly checkpoint activity. [] Furthermore, BOS172722 synergizes with paclitaxel by abrogating the mitotic delay induced by the latter, leading to increased chromosomal segregation defects and enhanced cell death. []
Q3: What are the key structural features of BOS172722 and how do they contribute to its properties?
A: The development of BOS172722 highlighted the importance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability. [] Early analogs without this methyl group suffered from rapid turnover in human liver microsomes. This modification likely disrupts the recognition of the compound by metabolic enzymes, leading to improved pharmacokinetic properties. []
Q4: Has BOS172722 shown efficacy in in vivo models of cancer?
A: Yes, BOS172722 has demonstrated promising antitumor activity in various in vivo models of TNBC. In preclinical studies, the compound effectively inhibited the spindle assembly checkpoint in human tumor xenografts, as evidenced by reduced phosphorylation of histone H3 and the MPS1 substrate KNL1. [] Importantly, combination therapy with BOS172722 and paclitaxel resulted in significant tumor regression in multiple TNBC models, including patient-derived xenografts and models of systemic metastasis. [] These findings underscore the potential of BOS172722 as a therapeutic strategy for TNBC.
Q5: Are there any known biomarkers that could predict response to BOS172722 treatment?
A: Emerging research suggests that BID (BH3 interacting-domain death agonist) upregulation might be associated with increased sensitivity to MPS1 inhibitors, including BOS172722. [] Studies have shown that cell lines and patient-derived cells with high BID expression exhibit increased susceptibility to BOS172722-induced cell death. [] This sensitivity appears to be mediated by the PIDDosome, a protein complex involved in caspase-2 activation and apoptosis. [] Further investigation is warranted to validate BID as a predictive biomarker for BOS172722 efficacy in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


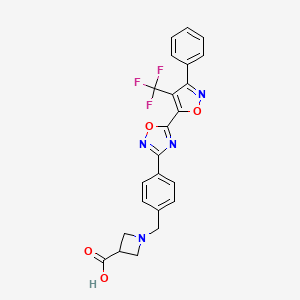

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
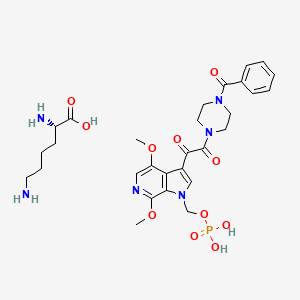
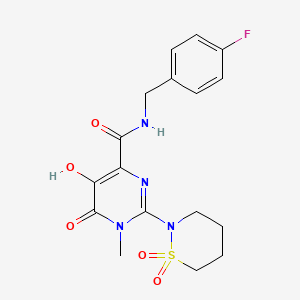
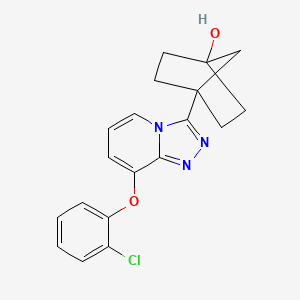
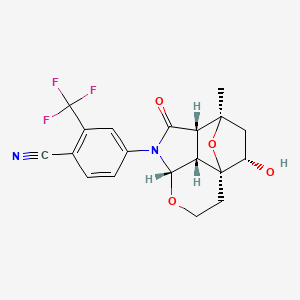
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
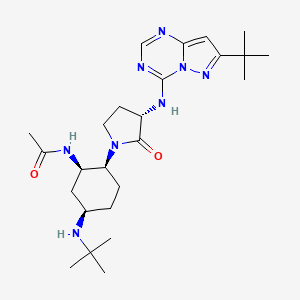
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
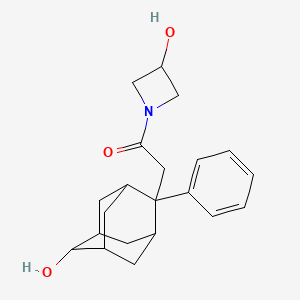

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)
